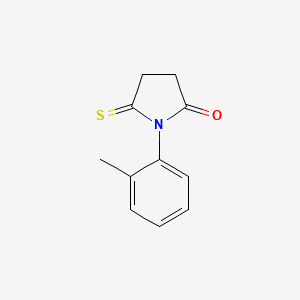
N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure combining a triazole ring and an imidazole ring, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Formation of the Imidazole Ring: The imidazole ring is usually formed via a condensation reaction between glyoxal and ammonia or primary amines.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole-imidazole compounds.
科学的研究の応用
N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
類似化合物との比較
Similar Compounds
- N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-carboxamide
- N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-thiol
Uniqueness
N-(2,3-Dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide and thiol analogs. The presence of the sulfonamide group enhances its potential as an antimicrobial agent and enzyme inhibitor.
特性
分子式 |
C5H8N6O2S |
|---|---|
分子量 |
216.22 g/mol |
IUPAC名 |
N-(2,3-dihydro-1H-1,2,4-triazol-3-yl)-1H-imidazole-5-sulfonamide |
InChI |
InChI=1S/C5H8N6O2S/c12-14(13,4-1-6-2-7-4)11-5-8-3-9-10-5/h1-3,5,10-11H,(H,6,7)(H,8,9) |
InChIキー |
LFQURZOOPIVMPO-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=N1)S(=O)(=O)NC2NNC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B15207649.png)
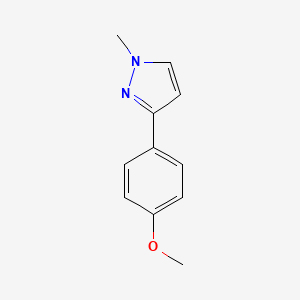
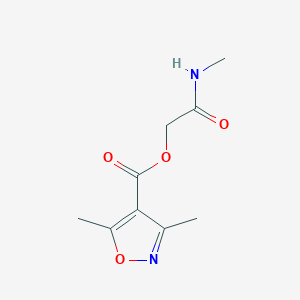
![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)
![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)
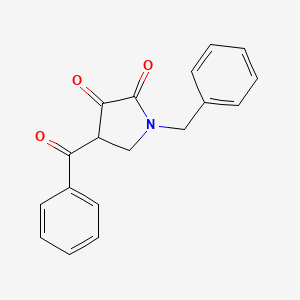

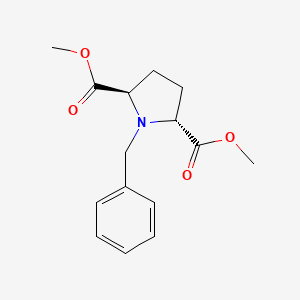

![3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207718.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)
